![molecular formula C23H23N5O5S2 B606285 4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine CAS No. 1478712-37-6](/img/structure/B606285.png)

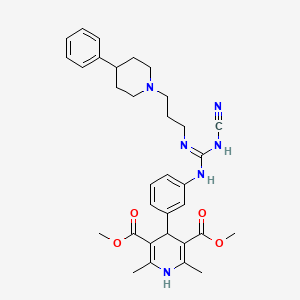

4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

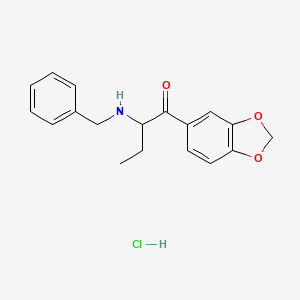

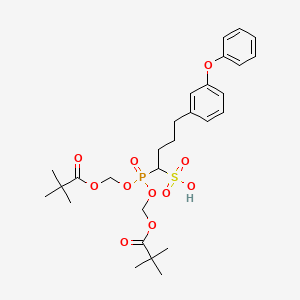

The compound is also known by its IUPAC name [4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-2-morpholin-4-yl-1,3-thiazol-5-yl]methanol . It has a molecular formula of C23H23N5O6S2 and a molecular weight of 529.6 g/mol .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a benzofuran ring, a morpholine ring, a thiadiazole ring, and a thiazole ring . The exact mass of the compound is 529.10897582 g/mol .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 173 Ų and a complexity of 741 . It has 12 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 8 rotatable bonds .Scientific Research Applications

Anti-inflammatory and Analgesic Properties : Compounds with structures similar to the queried chemical have shown promising results in anti-inflammatory and analgesic activities. For instance, a series of compounds related to imidazo[2,1-b][1,3,4]thiadiazoles demonstrated increased anti-inflammatory and analgesic activity when chloro substitution was introduced into the imidazole ring and a formyl group at the C-5 position (Jadhav et al., 2008).

Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related to the queried compound, have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against certain bacterial strains. Additionally, some of these compounds exhibited cytotoxicity against cancer cell lines, indicating potential for antiproliferative applications (Gür et al., 2020).

Anticonvulsant Agents : Similar thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones have been synthesized and tested for anticonvulsant activity, showing promise as potential anticonvulsant agents (Archana, Srivastava, & Kumar, 2002).

Nematocidal Activity : Novel oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, similar to the queried compound, have shown effective nematocidal activities. They inhibited the respiration and caused fluid leakage in nematodes, indicating potential as nematicides (Liu et al., 2022).

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : Benzimidazole derivatives containing 1,3,4-thiadiazole and related rings have been synthesized and shown to have α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds could have potential applications in the treatment of diabetes and infectious diseases (Menteşe, Ülker, & Kahveci, 2015).

Antitubercular and Antifungal Activity : Imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds showed potent activity against Mycobacterium tuberculosis and demonstrated low toxicity against normal cell lines, indicating their potential in developing antitubercular and antifungal agents (Ramprasad et al., 2015).

Mechanism of Action

Target of Action

It is suggested that it may have an affinity forPAR4 . PAR4 is a protein associated with platelet activation and plays a crucial role in thrombosis and hemostasis.

Mode of Action

It is suggested that it may act as anantagonist to its target . Antagonists are substances that inhibit the physiological action of another substance, in this case, the PAR4 protein.

properties

IUPAC Name |

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINMDCMSHDBHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine | |

CAS RN |

1478712-37-6 |

Source

|

| Record name | BMS-986120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478712376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT28B7071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)